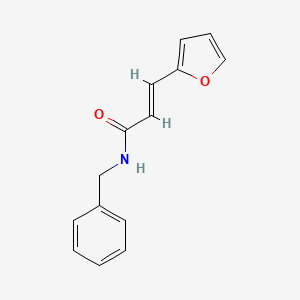![molecular formula C19H16N2O3S B2719907 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2097862-33-2](/img/structure/B2719907.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide” is a complex organic compound. The compound contains a benzofuran moiety, which is a heterocyclic compound . It also contains a thiazole moiety, which is a ring structure containing nitrogen and sulfur .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures including a benzofuran and a thiazole . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Without specific information on the reaction conditions, it’s difficult to predict the exact reactions .
Aplicaciones Científicas De Investigación
Metabolism and Disposition in Humans
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide, through its related compound SB-649868, was studied for its metabolism and disposition in humans. The study explored the elimination of drug-related material, primarily through feces, and identified the principal circulating components in plasma. This research indicated extensive metabolism, with significant insights into the pathways involved, such as oxidation of the benzofuran ring (Renzulli et al., 2011).
Gelation Behavior
N-(thiazol-2-yl)benzamide derivatives, which relate closely to the chemical structure of interest, have been synthesized and investigated for their gelation behavior. This research provides insights into the influence of methyl functionality and non-covalent interactions on gelation, emphasizing the role of crystal engineering in understanding material properties (Yadav & Ballabh, 2020).
Synthesis Techniques
Studies have also focused on the synthesis of related compounds, offering insights into efficient, cleaner, and faster methods. For example, the microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides highlights advancements in synthetic techniques that are relevant for producing compounds with similar structures (Saeed, 2009).
Antimicrobial and Anticancer Activity
The synthesis of novel series of compounds integrating benzofuran moieties has shown potential antimicrobial and anticancer activities. These compounds, by virtue of their structural features, offer insights into the development of new therapeutic agents. Such research underscores the biomedical applications of benzofuran and thiazole derivatives in treating infections and cancer (Idrees et al., 2020).
Molecular Interactions and Synthesis Pathways
Research has delved into the molecular interactions and synthesis pathways of benzofuran and thiazole derivatives. For instance, the study on the reaction of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea offers valuable information on the chemical behavior and potential transformations of compounds with similar structural frameworks (Kammel et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(21-11-14-12-23-17-4-2-1-3-16(14)17)13-5-7-15(8-6-13)24-19-20-9-10-25-19/h1-10,14H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCGSVSFOCNITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

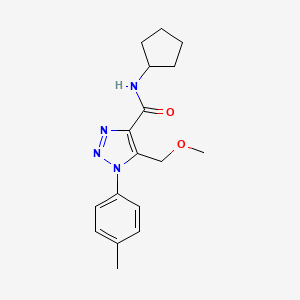
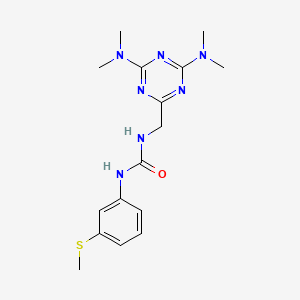
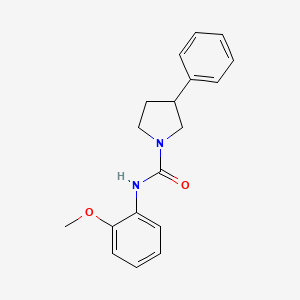
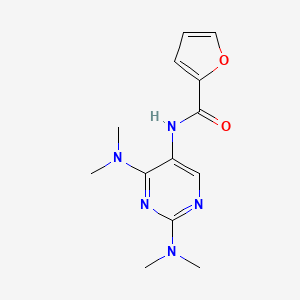
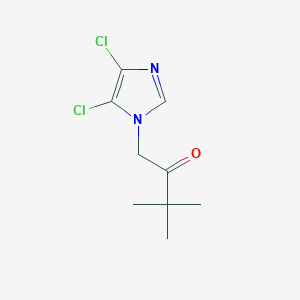

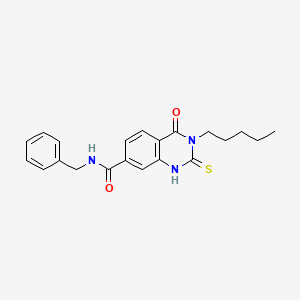

![2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2719841.png)
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B2719842.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2719843.png)
![Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2719844.png)
![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719845.png)
